molecular formula C9H12ClN3 B1307259 1-(5-Chloropyridin-2-yl)piperazine CAS No. 87394-65-8

1-(5-Chloropyridin-2-yl)piperazine

Cat. No. B1307259
Key on ui cas rn: 87394-65-8
M. Wt: 197.66 g/mol
InChI Key: ZTLOZFLZBKZABP-UHFFFAOYSA-N
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Patent
US07872006B2

Procedure details

To a solution of 2,5-dichloropyridine (2 g) in dimethylformamide (30 mL) was added potassium carbonate (3.73 g) and piperazine (1.16 g) and the mixture was stirred at 110° C. for 4 hours. After cooling the reaction mixture, thereto was added ethyl acetate and an aqueous saturated sodium hydrogencarbonate solution and the mixture was extracted with ethyl acetate. The organic layer was washed with water, dried over magnesium sulfate and filtered. The filtrate was concentrated in vacuo and the resultant crude product was purified by column chromatography on NH-silica gel (Chromatorex NH-silica gel, solvent: chloroform/methanol=100/0 to 99/1) to obtain 5-chloro-2-(1-piperazinyl)pyridine (0.28 g, Yield: 10%) as a pale yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.73 g
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][N:3]=1.C(=O)([O-])[O-].[K+].[K+].[NH:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1.C(OCC)(=O)C>CN(C)C=O>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]([N:15]2[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]2)=[N:3][CH:4]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)Cl
Name
Quantity
3.73 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.16 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 110° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
an aqueous saturated sodium hydrogencarbonate solution and the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the resultant crude product was purified by column chromatography on NH-silica gel (Chromatorex NH-silica gel, solvent: chloroform/methanol=100/0 to 99/1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC=1C=CC(=NC1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.28 g
YIELD: PERCENTYIELD 10%
YIELD: CALCULATEDPERCENTYIELD 10.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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